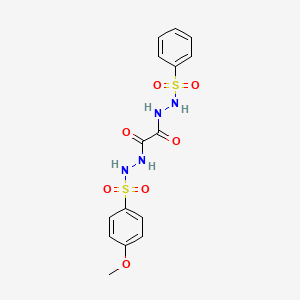![molecular formula C17H19O4P B14655485 Dimethyl [3-([1,1'-biphenyl]-4-yl)-2-oxopropyl]phosphonate CAS No. 52344-47-5](/img/structure/B14655485.png)
Dimethyl [3-([1,1'-biphenyl]-4-yl)-2-oxopropyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [3-([1,1’-biphenyl]-4-yl)-2-oxopropyl]phosphonate is an organic compound that belongs to the class of phosphonates This compound features a biphenyl group, which is a pair of benzene rings connected by a single bond, and a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [3-([1,1’-biphenyl]-4-yl)-2-oxopropyl]phosphonate typically involves the reaction of a biphenyl derivative with a phosphonate reagent under controlled conditions. One common method is the Friedel-Crafts acylation, where the biphenyl compound undergoes acylation in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting acylated product is then reacted with a phosphonate ester to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of Dimethyl [3-([1,1’-biphenyl]-4-yl)-2-oxopropyl]phosphonate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [3-([1,1’-biphenyl]-4-yl)-2-oxopropyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce phosphine oxides. Substitution reactions can introduce various functional groups onto the biphenyl ring.
Aplicaciones Científicas De Investigación
Dimethyl [3-([1,1’-biphenyl]-4-yl)-2-oxopropyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl [3-([1,1’-biphenyl]-4-yl)-2-oxopropyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various cellular pathways and processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dimethylbiphenyl: A biphenyl derivative with two methyl groups.
3,4-Dimethylbiphenyl: Another biphenyl derivative with methyl groups at different positions.
3,5-Dimethylbiphenyl: A biphenyl derivative with methyl groups at the 3 and 5 positions.
Uniqueness
Dimethyl [3-([1,1’-biphenyl]-4-yl)-2-oxopropyl]phosphonate is unique due to the presence of both the biphenyl and phosphonate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
Propiedades
Número CAS |
52344-47-5 |
|---|---|
Fórmula molecular |
C17H19O4P |
Peso molecular |
318.30 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-3-(4-phenylphenyl)propan-2-one |
InChI |
InChI=1S/C17H19O4P/c1-20-22(19,21-2)13-17(18)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Clave InChI |
FLNXMSVUHPKVIT-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


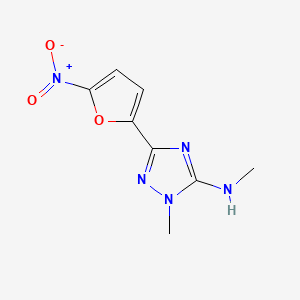
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
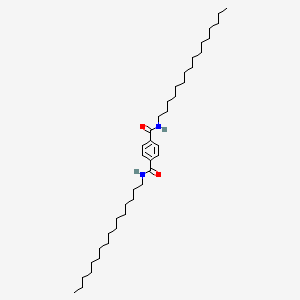
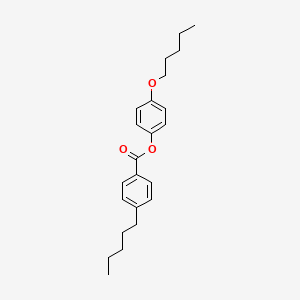


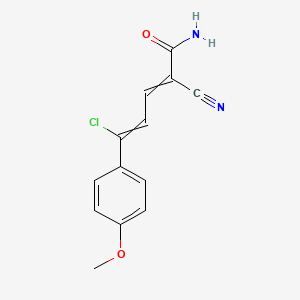

![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
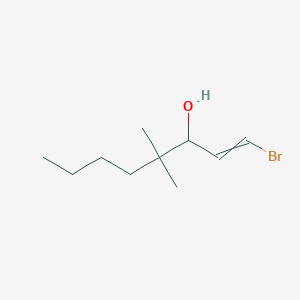
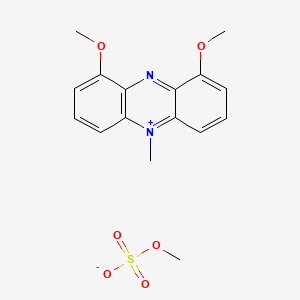
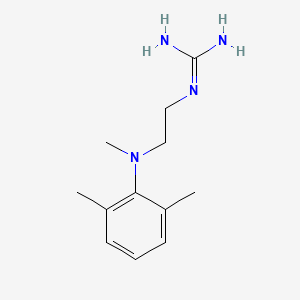
![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
